molecular formula C8H12N2S B2689324 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine CAS No. 803732-49-2

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

Cat. No.: B2689324
CAS No.: 803732-49-2
M. Wt: 168.26
InChI Key: QNLHFBTXUZMMGX-UHFFFAOYSA-N
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Description

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a heterocyclic compound with the molecular formula C₈H₁₂N₂S. It is a derivative of benzo[d]thiazole, characterized by the presence of a methyl group at the 4-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcyclohexanone with thiourea in the presence of a strong acid, such as hydrochloric acid, to form the thiazole ring . The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, its inhibitory activity against CK2 and GSK3β is attributed to its ability to bind to the active sites of these kinases, thereby preventing their phosphorylation activity. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLHFBTXUZMMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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